molecular formula C23H20ClFN2O5S B3699119 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide

Cat. No.: B3699119
M. Wt: 490.9 g/mol
InChI Key: QJOVVDSHUMVMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide is a complex organic compound that features a combination of sulfonamide, benzodioxin, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The starting material, 1,4-benzodioxane, undergoes a series of reactions including nitration, reduction, and cyclization to form the 2,3-dihydro-1,4-benzodioxin-6-yl group.

    Sulfonylation: The 4-chlorophenyl group is introduced via sulfonylation, using reagents such as chlorosulfonic acid or sulfonyl chlorides.

    Glycinamide Formation: The glycinamide backbone is synthesized through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Coupling: The final step involves coupling the benzodioxin, sulfonyl, and glycinamide moieties under controlled conditions, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and benzodioxin moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Pharmaceutical Research: Use in the development of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylbenzyl)glycinamide
  • **N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-chlorobenzyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and pharmacokinetic properties. The combination of sulfonyl, benzodioxin, and fluorobenzyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O5S/c24-17-3-8-20(9-4-17)33(29,30)27(14-16-1-5-18(25)6-2-16)15-23(28)26-19-7-10-21-22(13-19)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVVDSHUMVMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN(CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorobenzyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.